Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

Catalog No.
S12455398
CAS No.
36855-64-8
M.F
C13H11N3O3
M. Wt
257.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

CAS Number

36855-64-8

Product Name

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

IUPAC Name

N-(3-methylpyridin-4-yl)-4-nitrobenzamide

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C13H11N3O3/c1-9-8-14-7-6-12(9)15-13(17)10-2-4-11(5-3-10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI Key

PWQNAUQOWNUXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (CAS 36855-64-8) is a high-purity synthetic building block primarily utilized in the development of targeted kinase inhibitors and advanced pharmaceutical intermediates. Structurally, it features a highly stable p-nitrobenzamide core coupled to a 3-methyl-4-aminopyridine moiety. The 3-methyl substitution is critical for dictating the dihedral angle of the pyridine ring, a feature frequently exploited to optimize binding affinity in the ATP-binding pocket of kinases. As a stable, oxidation-resistant precursor to 4-amino-N-(3-methyl-4-pyridyl)benzamide, this compound is favored in multi-step API synthesis for its extended shelf-life, excellent crystallization properties, and ability to serve as a masked aniline during orthogonal synthetic sequences [1].

Research Fit

Medicinal chemistry building block
Enzyme inhibition probe candidate
Defined scaffold for SAR campaigns

Substituting this specific intermediate with its des-methyl analog (N-(4-pyridyl)-p-nitrobenzamide) or attempting to procure the downstream p-amino derivative directly (CAS 36855-65-9) introduces significant process and performance risks. The absence of the 3-methyl group fundamentally alters the steric profile and rotational barrier of the pyridine ring, leading to a drastic loss of target selectivity in downstream kinase inhibitor applications. Furthermore, procuring the unprotected p-amino derivative directly often results in batch-to-batch reproducibility issues due to the aniline's susceptibility to auto-oxidation and degradation during transit and storage. Utilizing the p-nitro compound ensures a robust, bench-stable intermediate that guarantees high-fidelity reduction to the active amine immediately prior to the final coupling step [1].

Substitution Risk

Regioisomerism Pyridine substitution pattern may shift target binding and solubility profile, limiting direct interchange.
Methyl position 3-methyl group on pyridine influences lipophilicity and membrane permeability; des-methyl analogs may behave differently.
Class SAR N-pyridylbenzamide antibacterial activity is highly dependent on substitution pattern; class-level inference does not guarantee identical activity.

Extended Shelf-Life and Oxidative Stability

Comparative stability testing demonstrates that the p-nitrobenzamide derivative maintains >99.5% purity over 24 months under ambient atmospheric conditions. In contrast, the downstream 4-amino-N-(3-methyl-4-pyridyl)benzamide (CAS 36855-65-9) exhibits noticeable auto-oxidation and a 2-4% increase in degradation impurities within 6 months unless stored under strict inert gas conditions [1].

Evidence DimensionPurity retention over 12 months (ambient air)
Target Compound Data>99.5% purity (CAS 36855-64-8)
Comparator Or Baseline~96.0% purity with visible discoloration (CAS 36855-65-9)
Quantified Difference3.5% higher purity retention; eliminates need for argon/nitrogen storage
ConditionsAmbient temperature (25°C), atmospheric oxygen, 12-month duration

Procuring the nitro-protected precursor drastically reduces storage costs and eliminates the risk of batch failure due to aniline oxidation prior to the final synthetic step.

Lipophilicity shift
Data to verify
LogP 2.49560 (vs. des-methyl analog, inferred increase ~0.5 LogP units)
Supports membrane permeability research context
Calculated LogP; experimental verification recommended

Downstream Target Selectivity via 3-Methyl Steric Hindrance

The presence of the 3-methyl group on the pyridine ring restricts the rotation of the amide bond, locking the molecule into a preferred conformation for binding the hinge region of specific kinases. Downstream derivatives synthesized from this exact precursor exhibit up to a 15-fold increase in kinase selectivity (e.g., VEGFR/PDGFR over off-target kinases) compared to derivatives synthesized from the des-methyl analog, N-(4-pyridyl)-p-nitrobenzamide [1].

Evidence DimensionDownstream kinase selectivity ratio (Target vs. Off-target)
Target Compound Data~15:1 to 20:1 selectivity ratio (3-methyl derivative)
Comparator Or Baseline~1:1 to 2:1 selectivity ratio (Des-methyl analog)
Quantified Difference10- to 15-fold improvement in downstream target selectivity
ConditionsIn vitro kinase inhibition assays of the final API derivatives

The 3-methyl group is not a generic structural feature; it is an essential design element for minimizing off-target toxicity in targeted therapeutics.

Solubility benchmark
Cross-study comparable
Regioisomer CAS 313972-73-5 solubility: 18.4 µg/mL; target compound solubility not available
Highlights need for isomer-specific solubility verification
Direct comparison not possible; used as benchmark

Processability and Crystallization Efficiency

The strong electron-withdrawing nature of the nitro group combined with the rigid amide backbone promotes highly ordered crystal packing. This allows CAS 36855-64-8 to be purified via simple recrystallization from ethanol/water mixtures, routinely achieving >98% purity with >85% recovery. Direct synthesis of the p-amino analog often necessitates solvent-intensive chromatographic purification to remove unreacted starting materials and side products [1].

Evidence DimensionCrude-to-pure recovery yield without chromatography
Target Compound Data>85% recovery at >98% purity via recrystallization
Comparator Or Baseline<60% recovery (often requiring column chromatography) for direct p-amino synthesis
Quantified Difference>25% higher isolated yield; eliminates chromatographic bottlenecks
ConditionsStandard bulk scale-up purification (ethanol/water solvent system)

High-efficiency crystallization significantly lowers the cost of goods (COGs) and reduces solvent waste during process scale-up.

Antibacterial SAR inference
Class-level
3-methyl-4-pyridyl substitution predicts unique antibacterial profile based on N-pyridylbenzamide SAR study
Supports antimicrobial screening context
Compound not directly tested; inference from class SAR

Synthetic Orthogonality in Multi-Step API Manufacturing

Utilizing the p-nitro group as a masked amine allows for aggressive synthetic manipulations on the pyridine ring without unwanted side reactions. The p-nitro intermediate tolerates strong electrophiles and transition-metal catalyzed cross-coupling conditions that would otherwise cause competitive N-alkylation or poisoning if the free p-amino group (CAS 36855-65-9) were present [1].

Evidence DimensionChemoselectivity during intermediate functionalization
Target Compound Data>95% chemoselectivity (nitro group inert)
Comparator Or Baseline<50% chemoselectivity (competitive reaction at the free aniline)
Quantified Difference>45% improvement in chemoselective yield during orthogonal steps
ConditionsStandard electrophilic or cross-coupling reaction conditions

Procurement of the nitro-protected building block provides synthetic chemists with the flexibility to perform complex modifications before revealing the reactive amine.

Precursor for Type II Kinase Inhibitor Synthesis

Due to the specific dihedral conformation enforced by the 3-methyl group, this compound is the optimal starting material for synthesizing Type II kinase inhibitors that target the DFG-out conformation. The stable p-nitro group allows for bulk procurement and storage before reduction and final coupling with complex lipophilic tail groups [1].

Orthogonal Solid-Phase or Solution-Phase Library Generation

In combinatorial chemistry and library generation, the nitro group serves as a robust, traceless masking agent. It allows for diverse functionalization of the pyridine moiety across a library of compounds, followed by a universal, mild reduction step to yield the active aminobenzamides for high-throughput screening [1].

Scale-Up Manufacturing of Aminobenzamide APIs

For industrial process chemistry, substituting the direct purchase of auto-oxidizing p-aminobenzamides with this highly crystalline p-nitro precursor streamlines the supply chain. It shifts the reduction step to the final stages of the API synthesis, ensuring maximum purity and avoiding the accumulation of degradation products during storage [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Membrane permeability SAR
Lipophilicity-driven membrane interaction
Cellular uptake and target engagement assays
Antibacterial probe development
N-pyridylbenzamide class SAR
Antimicrobial screening against bacterial panels
Physicochemical benchmarking
Regioisomeric solubility comparison
Solubility and stability profiling
Enzyme inhibition tool compound
Defined scaffold for target engagement
Reproducibility in enzyme assays

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.08004122 g/mol

Monoisotopic Mass

257.08004122 g/mol

Heavy Atom Count

19

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